2-(cyclopropanecarboxamido)-N-(naphthalen-1-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide
Description
Properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-(naphthalen-1-ylmethyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c27-20(15-8-9-15)25-21-24-18-10-11-26(13-19(18)29-21)22(28)23-12-16-6-3-5-14-4-1-2-7-17(14)16/h1-7,15H,8-13H2,(H,23,28)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXERYJTXYKUQTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)NCC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic: How can the synthesis of this compound be optimized for higher yield and purity?
Methodological Answer:
- Stepwise Condensation and Cyclization : Begin with cyclopropanecarboxylic acid activation using coupling agents (e.g., EDC/HOBt) to form the cyclopropanecarboxamido moiety. Subsequent cyclization of the thiazolo-pyridine core requires anhydrous conditions (e.g., DMF under nitrogen) to minimize hydrolysis .
- Solvent and Temperature Control : Use dichloromethane or acetonitrile for intermediates to enhance solubility. Maintain temperatures between 0–5°C during amide bond formation to suppress side reactions .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor via TLC and confirm with HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: What analytical techniques are critical for structural elucidation?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d6 or CDCl3) to confirm the thiazolo-pyridine scaffold, naphthylmethyl substituents, and cyclopropane ring. Key signals include aromatic protons (δ 7.2–8.5 ppm) and cyclopropane CH2 (δ 1.2–1.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., ESI+ mode) with <2 ppm error. Key fragments include [M+H]+ for the parent ion and cleavage products of the thiazolo ring .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (ethanol/dichloromethane) and analyze crystal packing to resolve stereochemical ambiguities .
Advanced: How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Standardized Assay Conditions : Replicate assays using identical cell lines (e.g., HEK293 or HepG2), serum-free media, and ATP concentration controls to minimize variability in IC50 measurements .
- Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) to proposed targets (e.g., kinase domains). Compare with negative controls (e.g., inactive enantiomers) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to aggregate data from independent studies, identifying outliers and confounding variables (e.g., solvent DMSO concentration) .
Advanced: What computational strategies are effective for predicting SAR and off-target effects?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions (e.g., with GROMACS) using force fields (CHARMM36) to predict binding stability. Focus on hydrogen bonding with the thiazolo nitrogen and hydrophobic interactions with the naphthyl group .
- QSAR Modeling : Train models (e.g., Random Forest or SVM) on datasets with >50 analogs. Descriptors include logP, topological polar surface area (TPSA), and electronegativity of the cyclopropane ring .
- Docking against Off-Target Databases : Screen using SwissDock or AutoDock Vina against the ChEMBL database to identify potential off-targets (e.g., cytochrome P450 isoforms) .
Basic: How can purity and stability be ensured during long-term storage?
Methodological Answer:
- Stability Testing : Store lyophilized samples at -80°C under argon. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition peaks .
- Lyophilization Optimization : Use cryoprotectants (trehalose or mannitol) during freeze-drying to prevent aggregation. Confirm amorphous state via XRD .
Advanced: How to design experiments for elucidating metabolic pathways?
Methodological Answer:
- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH. Quench at intervals (0, 15, 30 min) and analyze metabolites via LC-MS/MS (Q-TOF). Identify hydroxylation or glucuronidation sites .
- Isotope Labeling : Synthesize ¹³C-labeled cyclopropane moiety. Track metabolic fate using isotopic tracing in hepatocyte models .
Table 1: Comparative Biological Activities of Structural Analogs
Advanced: What strategies mitigate synthetic challenges in introducing the naphthylmethyl group?
Methodological Answer:
- Protection-Deprotection : Temporarily protect the naphthyl amine with Boc groups during cyclopropane coupling. Deprotect using TFA/DCM (1:4) post-cyclization .
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h using microwave irradiation (150°C, 300W), improving yield from 60% to 85% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
